molecular formula C8H9NO3 B181750 2-Amino-4-methoxybenzoic acid CAS No. 4294-95-5

2-Amino-4-methoxybenzoic acid

Cat. No. B181750
CAS RN: 4294-95-5
M. Wt: 167.16 g/mol
InChI Key: HHNWXQCVWVVVQZ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzoic acid is an organic compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . It is used as an organic building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxybenzoic acid consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the amino group is at the 2nd position, the methoxy group is at the 4th position, and the carboxylic acid group is at the 1st position (attached directly to the benzene ring).


Physical And Chemical Properties Analysis

2-Amino-4-methoxybenzoic acid is a solid compound . It has a melting point of 175-180 °C . The compound’s density is predicted to be 1.303±0.06 g/cm3 .

Scientific Research Applications

Peptide Synthesis

2-Amino-4-methoxybenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including therapeutic drug development, biomaterials, and bioengineering.

Organic Synthesis

This compound can also be used as a building block in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures.

Biochemical Research

2-Amino-4-methoxybenzoic acid could potentially be used in biochemical research due to its amino and methoxy functional groups . These groups could interact with various enzymes and receptors in biological systems.

Pharmaceutical Research

Given its structure, 2-Amino-4-methoxybenzoic acid could be used in pharmaceutical research . The amino and methoxy groups could be points of interest for drug design and discovery.

Safety and Hazards

2-Amino-4-methoxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNWXQCVWVVVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325772
Record name 2-Amino-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxybenzoic acid

CAS RN

4294-95-5
Record name 4294-95-5
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Record name 2-Amino-4-methoxybenzoic acid
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Record name 2-amino-4-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) was hydrogenated over palladium on carbon (10%, 300 mg) in methanol (80 mL) at room temperature and normal pressure for 18 hours. The reaction mixture was filtered through celite and concentrated to dryness under reduce pressure to give 2.50 g (100%) of the product as a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxy-2-nitrobenzoic acid (19.3 g., 97.9 mmole) of 200 ml. 1 N NH4OH was reduced overnight in presence of 5% Pd/BaCO3. The reaction mixture was filtered and acidified with acetic acid to yield 15.8 g. (96%) of the anthranilic acid, M.P. 186°-188° C.
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pd BaCO3
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 2-nitro-4-methoxybenzoic acid (21.9 g, 0.111 mol), 2N ammonium hydroxide (250 ml) and 5% palladium on strontium carbonate (2.5 g) was shaken under 45 psi of hydrogen pressure for 3-4 hours. The reaction mixture was filtered, and the filtrate was acidified with acetic acid. A solid formed which was collected by filtration, washed with water and dried to afford 16 g of 4-methoxyanthranilic acid, m.p. 194°-195° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Nitro-4-methoxybenzoic acid (43.4 g, 0.22 mol) in DMF (250 ml) was hydrogenated at 55 psi in the presence of 10% palladium on carbon (5.8 g) for 2.5 hours. The reaction mixture was filtered through SUPERCELL®, the filter cake was rinsed with ethanol and then the filtrate was poured into ice/water (3.5 L). A precipitate formed which was collected by filtration, washed with water and dried in an oven at 60° C. to afford 30.7 g (84%) of 4-methoxyanthranilic acid, m.p. 176-178° C. (dec.).
Quantity
43.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 27.4 g (0.165 mol) of 2-amino-4-methoxybenzamide in 500 mL of 1N sodium hydroxide was stirred and heated under reflux for 18 hours. After the reaction mixture had cooled to room temperature the solution was brought to pH 6-7 with 0.5N HCl. A white precipitate formed which was collected by vacuum filtration. The crystals were rinsed with water and dried overnight at 100° C. The product amounted to 23.9 g. An analytical sample (mp 176-178° C.) was obtained by recrystallization from ethyl acetate.
Quantity
27.4 g
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reactant
Reaction Step One
Quantity
500 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does modifying hyaluronan oligosaccharides with 2-Amino-4-methoxybenzoic acid affect their interaction with hyaladherins?

A1: Research suggests that modifying the reducing end of hyaluronan hexasaccharides (HA6AN) with 2-Amino-4-methoxybenzoic acid (HA6-2A4MBA) increases their binding affinity for the Link module of TSG-6 (Link_TSG6), a hyaladherin involved in extracellular matrix remodeling. [] Interestingly, this modification does not seem to enhance binding to the hyaluronan-binding domain of CD44 (HABD_CD44), another key hyaladherin. [] This difference in binding affinity highlights the potential for designing specifically modified hyaluronan oligosaccharides that selectively target distinct hyaladherins.

Q2: What is the proposed mechanism behind the increased binding affinity observed between 2-Amino-4-methoxybenzoic acid-modified hyaluronan and Link_TSG6?

A2: Molecular modeling studies, utilizing the solution dynamic 3D structure of a similar modification (HA4-2AA), suggest that the carboxyl group of 2-Amino-4-methoxybenzoic acid forms a salt bridge with Arginine-81 within the binding pocket of Link_TSG6. [] This interaction likely contributes to the enhanced binding affinity observed experimentally. Further research is needed to confirm this mechanism and explore its implications for designing targeted therapies.

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